Low Nanomolar Potency Against c-Met and VEGFR2 Kinases
Derivatives of the thieno[3,2-b]pyridine scaffold, accessible via modification of the 2-ylmethanol handle, demonstrate potent inhibition of c-Met and VEGFR2 tyrosine kinases with IC50 values in the low nanomolar range in vitro. The lead compound from this series also showed in vivo efficacy in various human tumor xenograft models [1]. This potency is comparable to or exceeds that of many clinically evaluated kinase inhibitors, positioning this scaffold as a high-value starting point for drug discovery.
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Low nanomolar range (exact values vary by derivative) |
| Comparator Or Baseline | Typical kinase inhibitors (e.g., sunitinib, sorafenib) often have IC50 values in the 10-100 nM range |
| Quantified Difference | Potency is in the same low nM range as advanced clinical candidates |
| Conditions | In vitro kinase assays |
Why This Matters
Low nanomolar potency is a prerequisite for viable drug candidates, ensuring efficacy at low doses and minimizing off-target toxicity.
- [1] Claridge S, Raeppel F, Granger MC, et al. Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases. Bioorg Med Chem Lett. 2008;18(9):2793-8. View Source
